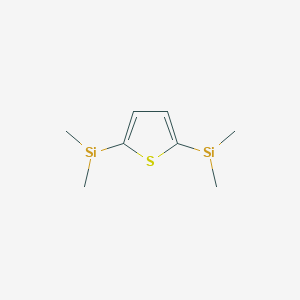

2,5-Bis(dimethylsilyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Bis(dimethylsilyl)thiophene is an organosilicon compound characterized by the presence of two dimethylsilyl groups attached to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(dimethylsilyl)thiophene typically involves the Wurtz coupling reaction. This method entails the coupling of 2,5-bis(dimethylchlorosilyl)thiophene with sodium metal in toluene. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the successful formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Wurtz coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would require optimization of reaction parameters, such as reagent concentrations, temperature control, and purification processes, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(dimethylsilyl)thiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(dimethylsilyl)thiophene has a wide range of applications in scientific research:

Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic properties.

Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of thiophene compounds are explored for their potential biological activities.

Industry: The compound’s ability to form conductive polymers makes it valuable in the production of electronic devices and sensors.

Wirkmechanismus

The mechanism by which 2,5-Bis(dimethylsilyl)thiophene exerts its effects is primarily related to its ability to undergo polymerization and form conductive films. The presence of silicon-silicon sigma bonds, which are analogous to carbon-carbon double bonds, allows for the formation of extended conjugated systems. These systems can absorb light in the ultraviolet region, making the compound useful in photolithographic applications .

Vergleich Mit ähnlichen Verbindungen

2,5-Bis(trimethylsilyl)thiophene: This compound is similar in structure but has trimethylsilyl groups instead of dimethylsilyl groups.

Poly(2,5-bis(dimethylsilyl)thiophene): A polymeric form of the compound with alternating thiophene and disilyl units.

Uniqueness: this compound is unique due to its specific arrangement of dimethylsilyl groups, which imparts distinct electronic properties. The ability to form highly conductive polythiophene films sets it apart from other thiophene derivatives and makes it particularly valuable in the field of organic electronics.

Biologische Aktivität

2,5-Bis(dimethylsilyl)thiophene is an organosilicon compound characterized by the presence of two dimethylsilyl groups attached to a thiophene ring. Its unique structural features contribute to its chemical reactivity and potential applications in various fields, including organic electronics and materials science. While specific biological activity data for this compound is limited, its structural analogs and derivatives have been studied for various biological properties.

- Chemical Formula : C10H18S2Si2

- Molecular Weight : Approximately 174.34 g/mol

- Structure : Contains two dimethylsilyl groups at the 2 and 5 positions of the thiophene ring.

Biological Activity Overview

The biological activity of this compound itself is not extensively documented; however, related thiophene derivatives have shown promising biological properties. Common activities observed in thiophene derivatives include:

- Antimicrobial Activity : Many thiophene derivatives exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that thiophene compounds can modulate inflammatory responses.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes, showcasing potential therapeutic applications.

Case Studies and Findings

-

Antimicrobial Activity :

- A study on thiophene derivatives reported that compounds with similar structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

-

Neurotoxin Inhibition :

- Research has highlighted the inhibitory effects of certain thiophene derivatives on botulinum neurotoxin serotype A metalloprotease, with K(i) values indicating strong inhibitory potential . Although this study focused on a different thiophene derivative, it underscores the potential for similar compounds to exhibit significant biological activity.

-

Polymerization and Conductivity :

- The ability of this compound to undergo polymerization has implications for its use in developing conductive materials. Such polymers could find applications in biosensors and electronic devices, indirectly contributing to biological applications through enhanced detection methods .

The biological effects of this compound and its derivatives may be attributed to their ability to interact with biomolecules through:

- Binding Interactions : Compounds can bind to active sites on enzymes or receptors, inhibiting their function.

- Formation of Conductive Films : The polymerization capability allows for the creation of conductive pathways that can facilitate biochemical reactions or sensor applications.

Comparative Analysis Table

| Property | This compound | Related Thiophene Derivatives |

|---|---|---|

| Antimicrobial Activity | Limited data | Significant activity reported |

| Anti-inflammatory Effects | Not directly studied | Observed in several studies |

| Enzyme Inhibition | Not directly studied | Strong inhibitors identified |

| Polymerization Potential | High | Varies by derivative |

Eigenschaften

CAS-Nummer |

23395-60-0 |

|---|---|

Molekularformel |

C8H16SSi2 |

Molekulargewicht |

200.45 g/mol |

IUPAC-Name |

(5-dimethylsilylthiophen-2-yl)-dimethylsilane |

InChI |

InChI=1S/C8H16SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6,10-11H,1-4H3 |

InChI-Schlüssel |

RSLQPGRJMFPVHF-UHFFFAOYSA-N |

SMILES |

C[Si](C)C1=CC=C(S1)[Si](C)C |

Kanonische SMILES |

C[SiH](C)C1=CC=C(S1)[SiH](C)C |

Piktogramme |

Flammable |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.